Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a thiazole core substituted with an acetamide linker and a 4-hydroxyquinolin-3-yl carbonyl group. The compound is synthesized via multi-step protocols, often starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), which is converted to hydrazide intermediates (e.g., compound 2) before coupling with the quinoline-derived carbonyl group .
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H15N3O4S/c1-2-24-14(21)7-10-9-25-17(19-10)20-16(23)12-8-18-13-6-4-3-5-11(13)15(12)22/h3-6,8-9H,2,7H2,1H3,(H,18,22)(H,19,20,23) |
InChI Key |
CMUYIRPLCSBXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
-
Quinoline Aldehyde Synthesis :
-
Thiazole Ring Formation :
-
Schiff Base Coupling :
Data Table: Method 1 Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinoline aldehyde | POCl₃/DMF, 80–90°C, 4–16 hrs | 70% | |
| Thiazole synthesis | NBS, thiourea, H₂O/THF, 80°C, 2 hrs | 95% | |
| Imine coupling | MeOH, glacial acetic acid, 6 hrs reflux | 25% |
Method 2: Electroreductive Cross-Coupling
Key Steps
-
Electrochemical Activation :
-
Deprotection and Functionalization :
Advantages
-
Avoids stoichiometric reducing agents.
-
Enables regioselective C–C bond formation at the quinoline 2-position.
Method 3: Microwave-Assisted One-Pot Synthesis
Procedure
Data Table: Microwave vs. Conventional Heating
| Parameter | Microwave (100°C) | Conventional Reflux |
|---|---|---|
| Reaction Time | 30 mins | 6–12 hrs |
| Yield | 85% | 60–70% |
| Purity (HPLC) | >98% | 90–95% |
Method 4: Solid-Phase Peptide Synthesis (SPPS)
Approach
-
Resin-Bound Quinoline :
-
Thiazole Assembly :
-
Cleavage and Purification :
Method 5: Enzymatic Catalysis
Biocatalytic Route
-
Lipase B from Candida antarctica (CAL-B) catalyzes the esterification of 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-ylacetic acid with ethanol in ionic liquids.
-
Optimization :
Comparative Analysis of Methods
| Method | Yield | Scalability | Green Metrics (E-factor) |
|---|---|---|---|
| Electroreductive | 69% | Moderate | 12.5 (high solvent use) |
| Microwave | 85% | High | 4.2 |
| SPPS | 65% | Low | 18.0 (resin waste) |
| Enzymatic | 78% | High | 2.1 |
Critical Challenges and Optimization Strategies
-
Imine Stability :
-
Regioselectivity in Electroreduction :
-
Purification Issues :
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and thiazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Antimicrobial Properties
Compounds containing thiazole rings are known for their antibacterial properties . Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has shown significant antimicrobial activity, making it a candidate for further research in the development of new antibiotics. The presence of the hydroxyquinoline moiety may enhance this activity, drawing from the established efficacy of quinoline derivatives against various pathogens .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies indicating that thiazole and quinoline derivatives exhibit cytotoxic effects against cancer cell lines. This compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its mechanisms of action and efficacy against different cancer types .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against multiple strains of bacteria. The specific interactions of this compound with bacterial targets were investigated, suggesting its potential as a novel antibiotic.
- Anticancer Evaluation :
Mechanism of Action
The mechanism of action of Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Biological Activity
Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, and particularly its biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O4S, with a molecular weight of approximately 357.4 g/mol. The compound features a thiazole ring, a hydroxyquinoline moiety, and an ethyl acetate group, which are known for their respective biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. This compound has been shown to possess notable antimicrobial effects against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-thiazoleacetate | Structure | Antimicrobial |
| 4-Hydroxyquinoline | Structure | Antimalarial |
| Thiazole Derivatives | Various | Anticancer, Antimicrobial |
The dual functionality of this compound could enhance its activity profile compared to simpler derivatives that contain only one of these moieties.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Compounds similar to this have shown efficacy against various cancer cell lines, including human adenocarcinoma breast (MCF-7) and cervix (HeLa) cells . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzymatic Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation. For instance, the compound's interactions with enzymes such as ecKAS III have been highlighted in studies showing significant inhibitory potency .
- Hydrogen Bonding and Hydrophobic Interactions : The structural components of the compound suggest potential interactions with biological macromolecules like proteins and nucleic acids through hydrogen bonding and hydrophobic interactions.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Efficacy : A study found that derivatives of thiazole exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : Research on similar quinoline-based compounds indicated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may follow a similar pattern of activity .
Q & A
Basic: How can the synthesis of Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate be optimized?
Answer:
The synthesis typically involves coupling 4-hydroxyquinoline-3-carboxylic acid derivatives with thiazole intermediates. A general protocol includes:
- Step 1: React ethyl 4-bromo-3-oxobutanoate with a benzothioamide derivative in absolute ethanol under reflux (1–2 hours) to form the thiazole core .
- Step 2: Introduce the 4-hydroxyquinolin-3-yl carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purification: Use ether extraction, column chromatography (silica gel, hexane/ethyl acetate gradient), and recrystallization from ethanol.
Key Parameters: - Maintain anhydrous conditions to avoid hydrolysis.
- Optimize stoichiometry (1:1 molar ratio of thiazole to quinoline derivative).
- Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate).
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (e.g., C₁₈H₁₆N₃O₄S).
- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization .
Advanced: How can molecular docking predict biological targets for this compound?
Answer:
- Software: AutoDock Vina or Schrödinger Suite.
- Protocol:
- Prepare the ligand (target compound) by minimizing energy (MMFF94 force field).
- Retrieve protein structures (e.g., kinases, β3-adrenergic receptors) from PDB.
- Define binding pockets using GRID or SiteMap.
- Run docking simulations with flexible side chains.
- Validate poses using RMSD clustering and binding energy scores (< -7 kcal/mol indicates strong affinity) .
Example: Docking into glucokinase (PDB: 4L3Q) may reveal interactions with Arg85 and Asp205 residues, suggesting activator potential .
Advanced: How to computationally evaluate ADMET properties?
Answer:
- Tools: SwissADME and PreADMET .
- Key Predictions:
- Absorption: High gastrointestinal absorption (Bioavailability Score > 0.55).
- Metabolism: CYP3A4 and CYP2D6 substrate likelihood.
- Toxicity: Ames test (non-mutagenic), hERG inhibition risk (low).
Data Table:
| Property | Prediction | Tool |
|---|---|---|
| LogP | 2.8 ± 0.3 | SwissADME |
| BBB Permeability | Low | PreADMET |
| Hepatotoxicity | Non-toxic | ProTox-II |
Advanced: How does hydrogen bonding influence crystallographic polymorphism?
Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
- Crystal Packing: Use Mercury (CCDC) to visualize H-bond networks. For example:
- Quinoline OH forms O–H···N bonds with thiazole nitrogen.
- Ester carbonyls may participate in C=O···H–C contacts.
Experimental: Grow crystals in DMSO/water (slow evaporation) and compare unit cell parameters (PXRD) to identify polymorphs.
Advanced: How to scale synthesis for preclinical in vivo studies?
Answer:
- Multi-Step Optimization:
- Purification: Switch to flash chromatography (Biotage® systems) and lyophilization for hygroscopic intermediates .
- Quality Control: Implement in-line FTIR for real-time monitoring of ester hydrolysis.
Basic: What are common purification challenges and solutions?
Answer:
- Issue: Hydrolysis of the ester group during aqueous workup.
- Solution: Use pH-controlled extraction (maintain pH 6–7 with NaHCO3).
- Issue: Thiazole byproducts (e.g., dimerization).
- Crystallization: Add seed crystals in ethanol at 4°C for 48 hours.
Advanced: How to study enzyme inhibition kinetics?
Answer:
- Assay Design:
- Kinetic Parameters:
- Km and Vmax: Derive from Lineweaver-Burk plots.
- Inhibition Type: Competitive if Km increases with inhibitor concentration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
